3-(3,4-dichlorophenoxy)propan-1-ol
Description
3-(3,4-Dichlorophenoxy)propan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₉H₁₀Cl₂O₂ (estimated molar mass: 222.09 g/mol). Structurally, it features a propan-1-ol backbone substituted with a 3,4-dichlorophenoxy group. Chlorinated phenoxy alcohols are commonly explored in pharmaceuticals, agrochemicals, and fine chemicals due to their lipophilicity and reactivity .
Properties
CAS No. |
81785-47-9 |
|---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The base deprotonates 3,4-dichlorophenol, generating a phenoxide ion that attacks the electrophilic carbon of 3-bromopropan-1-ol in an SN2 mechanism. Optimal conditions include:
-
Molar ratio : 1:1.2 (3,4-dichlorophenol to 3-bromopropan-1-ol) to ensure complete conversion of the phenol.
-
Temperature : 80–100°C, balancing reaction rate and side-product formation.
-
Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance nucleophilicity.
Table 1 : Optimization Parameters for Williamson Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Concentration | 1.5–2.0 eq NaOH | Maximizes phenoxide formation |
| Reaction Time | 4–6 hours | Reduces hydrolysis of bromopropanol |
| Solvent Polarity | ε > 20 (e.g., DMF) | Accelerates SN2 kinetics |
Yield and Scalability
Benchmark studies report yields of 78–85% under industrial-scale conditions. Pilot-scale trials using continuous flow reactors achieved 89% yield by minimizing thermal degradation. Key challenges include the hydrolysis of 3-bromopropan-1-ol to 1,3-propanediol, which is mitigated by controlled water exclusion.
Alternative Alkylation Strategies
Transesterification Approaches
Though less common, transesterification between 3,4-dichlorophenyl acetate and 1,3-propanediol has been explored. This method faces limitations due to the instability of phenolic esters under basic conditions, leading to yields below 50%.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenoxy)propanone.
Reduction: Formation of 3-(3,4-dichlorophenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dichlorophenoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3,4-dichlorophenoxy)propan-1-ol with four analogs from the evidence, focusing on molecular properties, applications, and safety considerations.
3-(4-Chlorophenoxy)propan-1-ol
- Molecular Formula : C₉H₁₁ClO₂
- Molar Mass : 186.64 g/mol
- LogP : 2.10 (indicating moderate lipophilicity)
- Applications : Used in medicinal chemistry (e.g., as intermediates in β-blocker synthesis) and referenced in patents (e.g., Dorwald et al., 2004) .
- Key Difference: The mono-chloro substitution reduces lipophilicity and molecular weight compared to the dichloro derivative. This may lower bioavailability but improve solubility in aqueous systems.
3-(3,4-Dimethoxyphenyl)propan-1-ol
- Molecular Formula : C₁₁H₁₆O₃
- Molar Mass : 196.24 g/mol
- Applications: Utilized as a pharmaceutical intermediate and fine chemical.
- Key Difference : Methoxy substituents reduce electrophilicity and toxicity relative to chlorine, making this compound preferable in certain drug formulations.
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Molecular Formula: C₈H₁₉NO
- Molar Mass : 159.27 g/mol
- Physical Properties : Liquid at room temperature (density: 0.875 g/cm³, flash point: 73.9°C) .
- Key Difference: The diethylamino group introduces basicity, altering solubility and reactivity compared to neutral chlorinated phenols.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Applications : Regulated in fragrances under IFRA standards, with usage limits based on safety assessments .
- Key Difference : The toluyl group enhances volatility and aromaticity, favoring applications in perfumery over industrial or pharmaceutical uses.
Implications of Substituent Effects
- Chlorine vs. Methoxy : Dichloro substitution increases lipophilicity (predicted LogP > 3.0) and oxidative stability compared to methoxy analogs, but may elevate toxicity risks .
- Amino vs. Phenoxy Groups: Amino derivatives exhibit higher volatility and basicity, requiring specialized handling, whereas phenoxy alcohols are more thermally stable .
- Regulatory Trends : Chlorinated compounds face stricter safety evaluations, as seen in IFRA standards for structurally related fragrance ingredients .
Q & A
Q. What protocols ensure safe handling of 3-(3,4-dichlorophenoxy)propan-1-ol in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
